1-Azidododecane

概要

説明

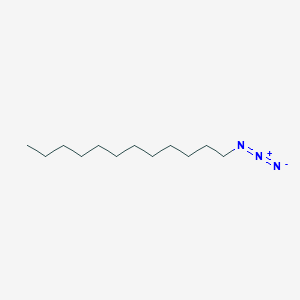

1-Azidododecane is an organic compound with the molecular formula C12H25N3. It is a member of the azide family, characterized by the presence of the azido group (-N3) attached to a dodecane chain. This compound is of significant interest in organic synthesis and materials science due to its reactivity and versatility.

準備方法

Synthetic Routes and Reaction Conditions: 1-Azidododecane can be synthesized through the nucleophilic substitution reaction of 1-bromododecane with sodium azide. The reaction typically involves dissolving 1-bromododecane and sodium azide in anhydrous dimethylformamide (DMF) and heating the mixture at 100°C for 24 hours under a nitrogen atmosphere. After the reaction, the mixture is cooled, and the product is extracted with dichloromethane and deionized water, followed by purification using silica gel column chromatography with hexane as the eluent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The key steps involve ensuring the purity of reagents, maintaining anhydrous conditions, and optimizing reaction times and temperatures for large-scale production.

化学反応の分析

Types of Reactions: 1-Azidododecane undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different functionalized dodecanes.

Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes under copper-catalyzed conditions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

Reducing Agents: Such as LiAlH4 for the reduction of the azido group to an amine.

Solvents: Anhydrous DMF, dichloromethane, and tetrahydrofuran (THF) are commonly used.

Major Products:

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from reduction reactions.

科学的研究の応用

1-Azidododecane has diverse applications in scientific research, including:

Organic Synthesis: Used as a building block for the synthesis of various heterocycles, such as pyrroles, pyrazoles, and oxazoles.

Materials Science: Employed in the synthesis of functional polymers and surface modifications.

Drug Discovery: Utilized in the development of new pharmaceuticals due to its ability to form bioactive compounds.

Bioconjugation: Used in click chemistry for labeling and modifying biomolecules.

作用機序

The mechanism of action of 1-azidododecane primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical and biological applications. The azido group can also be reduced to an amine, which can further participate in various biochemical pathways.

類似化合物との比較

1-Azidoethanol: Similar in structure but with a shorter carbon chain and an additional hydroxyl group.

1-Azidohexane: Similar in structure but with a shorter carbon chain.

1-Azidooctane: Similar in structure but with a shorter carbon chain.

Uniqueness of 1-Azidododecane: this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain azides

生物活性

1-Azidododecane, a linear azide compound with the chemical formula C₁₂H₂₅N₃, has garnered attention in various fields of research due to its unique properties and potential applications, particularly in biological systems. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications in medicinal chemistry.

Synthesis of this compound

This compound can be synthesized through a straightforward nucleophilic substitution reaction. The typical method involves treating 1-bromododecane with sodium azide in a solvent mixture of ethanol and water. This reaction yields this compound in high purity and yield, making it readily available for further biological studies .

1. Antitumor Activity

Recent studies have investigated the potential antitumor effects of compounds containing the azide functional group, including this compound. Research indicates that azide derivatives can interact with cellular mechanisms involved in cancer cell proliferation and apoptosis. For instance, triazole-containing hybrids derived from azides have shown promising results as antitumor candidates through molecular docking studies that suggest strong binding affinities to target proteins involved in tumor growth .

2. Interaction with Phospholipid Membranes

This compound has been utilized in the synthesis of phospholipid vesicles, which are crucial for studying membrane dynamics and drug delivery systems. The incorporation of this compound into lipid membranes facilitates the formation of triazole phospholipids through copper-catalyzed cycloaddition reactions. This process not only aids in membrane studies but also enhances the understanding of lipid behavior in biological contexts .

3. Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits varying levels of toxicity against different cell lines. For example, studies using T98G glioblastoma cells revealed significant cytotoxic effects at specific concentrations, suggesting that the compound may disrupt cellular functions or induce stress responses leading to cell death .

Case Studies and Research Findings

Safety and Toxicological Considerations

The safety profile of this compound is essential for its application in biological research and potential therapeutic uses. Preliminary toxicity assessments indicate that while it exhibits cytotoxic properties, careful consideration of dosage is crucial to minimize adverse effects on normal cells. Further investigations into its long-term effects and metabolic pathways are warranted to establish a comprehensive safety profile .

特性

IUPAC Name |

1-azidododecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-2-3-4-5-6-7-8-9-10-11-12-14-15-13/h2-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPLSWHJXFKIHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451294 | |

| Record name | 1-azidododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13733-78-3 | |

| Record name | 1-azidododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。